molecular formula C11H10Cl2N2O2S B11791452 4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11791452
M. Wt: 305.2 g/mol
InChI Key: KSNYRNLSNPBGFE-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with ethylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrazole ring. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:

    4-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may affect its solubility and biological activity.

    3-(Ethylsulfonyl)-1H-pyrazole: Lacks the dichlorophenyl group, which may reduce its potential interactions with biological targets.

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the compound, with different chemical properties and applications.

The uniqueness of this compound lies in the combination of the dichlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2N2O2S

Molecular Weight

305.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H10Cl2N2O2S/c1-2-18(16,17)11-9(6-14-15-11)8-4-3-7(12)5-10(8)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

KSNYRNLSNPBGFE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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